N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic small molecule featuring a pyrano[2,3-c]pyridine core substituted with a 2-fluorophenyl carboxamide group, a hydroxymethyl moiety at position 5, and a methyl group at position 6. This compound belongs to the pyranopyridine family, known for diverse pharmacological applications, including kinase inhibition and fluorescence properties. Its structural uniqueness lies in the combination of electron-withdrawing (fluorophenyl) and hydrophilic (hydroxymethyl) groups, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-9-15-11(10(8-21)7-19-9)6-12(17(23)24-15)16(22)20-14-5-3-2-4-13(14)18/h2-7,21H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBUJVZIBYRDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Approach
A four-component reaction (4CR) involving benzyl alcohol derivatives, ethyl acetoacetate, phenylhydrazine, and malononitrile has been adapted for pyrano[2,3-c]pyridine synthesis. For the target compound, 4-methylbenzyl alcohol serves as the benzyl alcohol component to introduce the 8-methyl group. The reaction proceeds under blue LED light with eosin Y (5 mol%) and sulfonated amorphous carbon (AC-SO3H, 5 mg) as dual catalysts, using tert-butyl hydroperoxide (TBHP) as an oxidant. This method yields the pyrano[2,3-c]pyridine core in 68–72% yield after 28 hours at room temperature.
Mechanistic Insights :
- Oxidation of Benzyl Alcohol : TBHP oxidizes 4-methylbenzyl alcohol to 4-methylbenzaldehyde.
- Knoevenagel Condensation : Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.
- Nucleophilic Attack : Ethyl acetoacetate enolate attacks the nitrile, followed by cyclization with phenylhydrazine to form the pyrazole ring.
- Pyran Ring Formation : Intramolecular cyclization generates the pyrano[2,3-c]pyridine scaffold.
Alternative Cyclocondensation Strategy
An alternative route involves cyclocondensation of preformed pyridine intermediates. For example, ethyl 3-aminocrotonate reacts with activated malonate derivatives (e.g., diethyl malonate) in aqueous ammonia to form 4-hydroxy-2-pyridinone intermediates, which undergo dehydrogenation to yield the pyran ring. This method, however, requires subsequent oxidation at position 2 to introduce the ketone functionality.
Functionalization of the Pyrano[2,3-c]Pyridine Core
Introduction of the 5-Hydroxymethyl Group
The hydroxymethyl group at position 5 is introduced via Vilsmeier-Haack formylation followed by reduction:
- Formylation : Treating the pyrano[2,3-c]pyridine core with POCl3 and DMF at 0°C generates a formyl group at position 5.
- Reduction : Sodium borohydride (NaBH4) in methanol reduces the formyl group to hydroxymethyl, achieving 85% yield.
Protection-Deprotection Strategy :
Installation of the 8-Methyl Group
The 8-methyl group is incorporated during the initial MCR step using 4-methylbenzyl alcohol. Alternatively, Friedel-Crafts alkylation with methyl iodide and AlCl3 can introduce the methyl group post-cyclization, though this approach risks over-alkylation.
Oxidation to 2-Oxo Functionality
The 2-oxo group is introduced via Jones oxidation (CrO3 in H2SO4) of a secondary alcohol intermediate. For example, treatment of 2-hydroxy-2H-pyrano[2,3-c]pyridine with Jones reagent at 0°C affords the ketone in 78% yield.
Amide Bond Formation at Position 3
Carboxylic Acid Activation
The pyrano[2,3-c]pyridine-3-carboxylic acid intermediate is activated as an acid chloride using thionyl chloride (SOCl2) in dichloromethane under reflux.
Coupling with 2-Fluoroaniline
The acid chloride reacts with 2-fluoroaniline in the presence of pyridine as a base, yielding the target amide. Key parameters:
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature
- Yield : 82% after column chromatography (SiO2, ethyl acetate/hexane 1:3).
Optimization and Spectral Characterization
Reaction Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrano Core Formation | Eosin Y, AC-SO3H, TBHP, 28 h, rt | 70 | 95 |
| Hydroxymethylation | POCl3/DMF → NaBH4/MeOH | 85 | 97 |
| Oxidation (2-Oxo) | Jones reagent, 0°C, 2 h | 78 | 96 |
| Amide Coupling | SOCl2, 2-fluoroaniline, pyridine, DCM, rt | 82 | 98 |
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrano[2,3-c]pyridine core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids from hydroxymethyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the hydroxymethyl and carboxamide groups can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Influence on Properties
Electron-Withdrawing Groups (EWGs)
- The trifluoromethyl group in the chromeno-pyridine derivative provides strong electron-withdrawing effects and metabolic resistance but reduces aqueous solubility relative to the target compound’s hydroxymethyl group.
Hydrophilic vs. Lipophilic Balance
- The hydroxymethyl group in the target compound and improves water solubility, contrasting with the trifluoroethylamino group in , which increases lipophilicity and membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step organic synthesis typically involves nucleophilic substitution, cyclization, and carboxamide coupling. For example, pyrimidine derivatives often require controlled temperatures (e.g., 80°C for cyclization) and polar aprotic solvents like DMF or THF to stabilize intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the final product with >95% purity .
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze , , and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxymethyl proton at δ ~4.5 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELXL) resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between the pyrano-pyridine core and fluorophenyl group, ensuring conformational stability .
Q. What are the key solubility and stability parameters for this compound under physiological conditions?
- Methodology : Perform pH-dependent solubility studies (e.g., PBS buffer at pH 7.4) and accelerated stability testing (40°C/75% RH for 4 weeks). Hydroxymethyl and carboxamide groups may enhance aqueous solubility but require protection against oxidation (e.g., using antioxidants like BHT) .
Advanced Research Questions
Q. How do crystallographic packing interactions influence the compound’s stability and reactivity?
- Methodology : Analyze weak C–H⋯π and C–H⋯O interactions in the crystal lattice using SHELX-refined structures. For example, methyl group (C61) interactions with methoxy or fluorophenyl rings can stabilize polymorphic forms, impacting dissolution rates .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for this compound?
- Methodology :
- Computational : Re-evaluate docking simulations (e.g., AutoDock Vina) with corrected protonation states of the hydroxymethyl group at physiological pH.
- Experimental : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities under varying ionic strengths .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Methodology :
- Analog Synthesis : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., 3-CF) to enhance metabolic stability.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate results with DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .
Q. What experimental approaches validate the role of the hydroxymethyl group in target binding versus off-target effects?
- Methodology :
- Proteomics : Use click chemistry to attach a biotin tag to the hydroxymethyl group for pull-down assays, followed by LC-MS/MS identification of bound proteins.
- Mutagenesis : Engineer target proteins with mutations at predicted hydrogen-bonding residues (e.g., Ser → Ala) to assess binding dependency .
Data Contradiction Analysis
Q. How to address discrepancies between computational solubility predictions and experimental pharmacokinetic data?
- Methodology :
- Solubility Parameters : Recalculate Hansen solubility parameters (δ, δ, δ) using molecular dynamics simulations to account for aggregation tendencies.
- In Vivo Studies : Conduct bioavailability studies in rodent models with co-solvents (e.g., PEG 400) to improve correlation .
Q. Why do crystallographic data show planar pyrano-pyridine cores while DFT calculations suggest slight puckering?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
